molecular formula C22H19N3O2S B11509430 2-[(2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-6-propylpyrimidin-4(3H)-one

2-[(2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-6-propylpyrimidin-4(3H)-one

Cat. No.: B11509430
M. Wt: 389.5 g/mol
InChI Key: SCHPTPUHQYHHGZ-UHFFFAOYSA-N
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Description

2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of aniline derivatives with o-chlorobenzoic acid in the presence of potassium carbonate, followed by cyclization . The resulting quinoline derivative is then subjected to further functionalization to introduce the hydroxy and phenyl groups.

Finally, the pyrimidinone ring is constructed through a cyclization reaction involving appropriate precursors such as urea or thiourea derivatives .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst selection, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with various molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, leading to the inhibition of key biological processes. The hydroxy and sulfanyl groups enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique combination of functional groups, which confer enhanced biological activity and specificity. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

3-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C22H19N3O2S/c1-2-8-15-13-18(26)25-22(23-15)28-20-19(14-9-4-3-5-10-14)16-11-6-7-12-17(16)24-21(20)27/h3-7,9-13H,2,8H2,1H3,(H,24,27)(H,23,25,26)

InChI Key

SCHPTPUHQYHHGZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SC2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4

Origin of Product

United States

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